6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-3-6-7(11)5-14-9(6)10(8)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCXMVUPIHBDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis .
Industrial Production Methods
the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and quality control measures to ensure the desired purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various functionalized derivatives .
Scientific Research Applications
6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Structural Analogues of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one
A systematic comparison of key structural analogs is provided below:
*Calculated based on molecular formula C₁₀H₁₀O₄.
Key Structural and Functional Differences
- Substituent Effects: The target compound lacks bulky substituents, making it a simpler scaffold for derivatization. In contrast, 6,7-Dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one () has extended side chains that may hinder membrane permeability . Agerarin (), a chromene derivative, shares the 6,7-dimethoxy motif but replaces the benzofuranone core with a chromene ring.
- Therapeutic Potential: Agerarin’s efficacy in atopic dermatitis models highlights the importance of the chromene framework in modulating skin barrier proteins like filaggrin . Quinoline derivatives (e.g., 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine) are associated with broader kinase inhibition, suggesting divergent applications compared to benzofuranones .
Biological Activity
6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative with significant biological activity. Its unique structure, characterized by two methoxy groups at the 6 and 7 positions and a dihydrobenzofuran core, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.19 g/mol
- IUPAC Name : 6,7-dimethoxy-1-benzofuran-3-one
- CAS Number : 7169-38-2
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activity and influence receptor binding, particularly in relation to neurotransmitter systems. It may also affect signal transduction pathways critical for various physiological processes.
Antinociceptive Effects
Research has demonstrated that this compound exhibits potent antinociceptive properties. In a study involving neuropathic pain models (spinal nerve ligation and paclitaxel-induced neuropathy), the compound reversed pain responses without impairing locomotor function . This suggests its potential as an analgesic agent with a favorable safety profile.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property could be beneficial in treating conditions characterized by excessive inflammation.
Study on Neuropathic Pain
In an experimental study involving adult male Sprague Dawley rats, the administration of this compound significantly reduced both evoked and spontaneous pain responses in neuropathic models. The effects were mediated through cannabinoid receptor pathways, specifically involving CB2 receptors .
Antimicrobial Efficacy Testing
A series of tests evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that this compound exhibited notable activity against several strains with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL for different bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6,7-Dimethoxyphthalide | Antimicrobial | Similar methoxy substitution |
| Psoralen | Antifungal | Used in skin disease treatment |
| Angelicin | Anticancer | Known for its diverse biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
